molecular formula C10H19NO B1380203 2-(Pyrrolidin-2-yl)cyclohexan-1-ol CAS No. 1558689-20-5

2-(Pyrrolidin-2-yl)cyclohexan-1-ol

Cat. No.: B1380203
CAS No.: 1558689-20-5
M. Wt: 169.26 g/mol
InChI Key: OEMWXHAJDDYVBK-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.2640 .


Synthesis Analysis

The synthesis of this compound and its derivatives involves combining a pyrrolidine ring with a cyclohexanol unit . The reaction of these simple pyrrolidine derivatives with cinnamaldehyde leads to the formation of tricyclic products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a cyclohexanol unit .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 169.27 .

Scientific Research Applications

  • Synthesis and Coordination Chemistry : One study discusses the transformation of "trans-2-(pyrazol-1-yl)cyclohexan-1-ol" into amino groups, leading to the creation of polydentate Schiff bases with phenol, pyridine, and furan donors. These compounds show potential in enantioselective catalysis due to the special stereochemical configuration of the cyclohexane backbone (Barz, Rauch, & Thiel, 1997).

  • Unexpected Products in Condensation Reactions : Research on the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions led to the discovery of unexpected products. These compounds demonstrated moderate antifungal activity, highlighting their potential application in antibacterial and antifungal areas (Rusnac et al., 2020).

  • Asymmetric Michael Additions : A study from 1983 demonstrated the use of (2S)-1-(1-Cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine in asymmetric Michael additions, leading to the creation of Michael adducts with high diastereomeric purity and enantiomeric excess. This has implications for asymmetric synthesis in chemistry (Blarer & Seebach, 1983).

  • Catalysis in Michael Addition of Cyclohexanone to Nitroolefins : Another study utilized (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, yielding γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

  • Deconjugative Esterification : A novel deconjugative esterification process catalyzed by 4-(Pyrrolidin-1-yl)pyridine was explored, producing isopropyl 2-(cyclohex-l-enyl)acetate and isopropyl 2-cyclohexylideneacetate, showcasing the potential for this catalyst in organic synthesis (Sano et al., 2006).

Safety and Hazards

2-(Pyrrolidin-2-yl)cyclohexan-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The pyrrolidine ring in 2-(Pyrrolidin-2-yl)cyclohexan-1-ol is a versatile scaffold for the design of novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

2-pyrrolidin-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h8-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMWXHAJDDYVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 2
2-(Pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 3
2-(Pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 4
2-(Pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 5
2-(Pyrrolidin-2-yl)cyclohexan-1-ol
Reactant of Route 6
2-(Pyrrolidin-2-yl)cyclohexan-1-ol

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